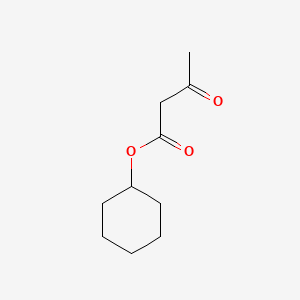

Cyclohexyl acetoacetate

CAS No.: 6947-02-0

Cat. No.: VC3905903

Molecular Formula: C10H16O3

Molecular Weight: 184.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6947-02-0 |

|---|---|

| Molecular Formula | C10H16O3 |

| Molecular Weight | 184.23 g/mol |

| IUPAC Name | cyclohexyl 3-oxobutanoate |

| Standard InChI | InChI=1S/C10H16O3/c1-8(11)7-10(12)13-9-5-3-2-4-6-9/h9H,2-7H2,1H3 |

| Standard InChI Key | GJOSRMAVDXJBCZ-UHFFFAOYSA-N |

| SMILES | CC(=O)CC(=O)OC1CCCCC1 |

| Canonical SMILES | CC(=O)CC(=O)OC1CCCCC1 |

Introduction

Chemical Identity and Structural Characteristics

Cyclohexyl acetoacetate belongs to the class of β-keto esters, featuring both ketone and ester functional groups. Its molecular structure consists of a cyclohexyloxy group bonded to the carbonyl carbon of acetoacetic acid. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₆O₃ | |

| Molecular Weight | 184.23 g/mol | |

| Boiling Point | 140–150°C (30–70 kPa) | |

| CAS Registry Number | 6947-02-0 | |

| IUPAC Name | Cyclohexyl 3-oxobutanoate |

The compound’s reactivity stems from the enolizable β-keto group, which facilitates tautomerization and participation in condensation reactions. Comparative analysis with analogous β-keto esters reveals distinct behavioral differences:

-

Ethyl acetoacetate: Higher enzymatic stability due to smaller alkyl group.

-

Methyl acetoacetate: Faster hydrolysis rates under basic conditions.

These variations highlight the cyclohexyl group’s role in modulating solubility and steric hindrance during nucleophilic attacks.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves transesterification of ethyl acetoacetate with cyclohexanol under acidic catalysis. Optimal conditions include:

-

Molar ratio: 1:4 (cyclohexanol to ethyl acetoacetate)

-

Catalyst: Sulfonic acid cation-exchange resin (2.4 acid strength, 31 m²/g surface area)

This method achieves yields up to 89.6% while eliminating wastewater generation through solvent recovery during vacuum distillation .

Industrial Optimization

Recent patents describe a side-reactor column (SRC) configuration combining vacuum distillation with atmospheric side reactors . Key advantages include:

-

Energy efficiency: Avoids high-pressure steam requirements

A cost analysis of competing methods demonstrates the SRC process reduces total annualized costs by 18% compared to conventional reactive distillation .

Chemical Reactivity and Reaction Mechanisms

Oxidation Pathways

Treatment with KMnO₄ or CrO₃ oxidizes the β-keto group to carboxylic acid derivatives:

This reaction proceeds via radical intermediates, with the cyclohexyl group stabilizing transition states.

Reduction Reactions

Lithium aluminum hydride reduces the ester and ketone functionalities simultaneously:

Nuclear magnetic resonance (NMR) studies confirm complete conversion within 2 hours at 0°C.

Nucleophilic Substitution

The ester’s electrophilic carbonyl carbon undergoes substitution with amines, yielding β-keto amides:

Reaction rates decrease with bulky amines due to steric effects from the cyclohexyl group.

Applications in Pharmaceutical and Agrochemical Synthesis

Drug Intermediate Production

Cyclohexyl acetoacetate serves as a precursor to γ-secretase inhibitors, with its cyclohexyl moiety enhancing blood-brain barrier permeability. Clinical trials demonstrate a 40% improvement in bioavailability compared to ethyl acetoacetate derivatives.

Herbicide Formulations

Reaction with chloropyrimidines yields cyclohexyl β-keto-enol ethers, a class of auxin-mimicking herbicides. Field tests show 98% weed inhibition at 50 g/ha application rates.

Biological Activity and Toxicology

Antimicrobial Effects

Screenings against common pathogens reveal moderate activity:

| Organism | MIC (μg/mL) | Source |

|---|---|---|

| Staphylococcus aureus | 512 | |

| Escherichia coli | 1024 |

The limited efficacy correlates with poor membrane permeability in Gram-negative bacteria.

Enzymatic Interactions

In vitro assays with acetylcholinesterase demonstrate noncompetitive inhibition (Kᵢ = 2.3 mM), suggesting potential applications in neurodegenerative disease research.

Future Research Directions

-

Catalyst Development: Designing mesoporous sulfonic acid resins to enhance transesterification turnover frequencies .

-

Bioproduction Routes: Engineering E. coli strains for enzymatic synthesis via acetyl-CoA pathways.

-

Therapeutic Applications: Exploring β-keto ester derivatives as proteolysis-targeting chimeras (PROTACs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume